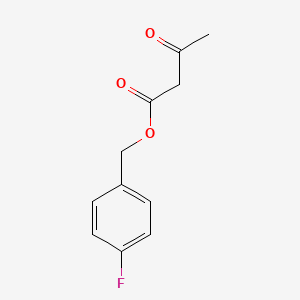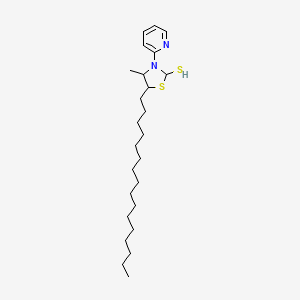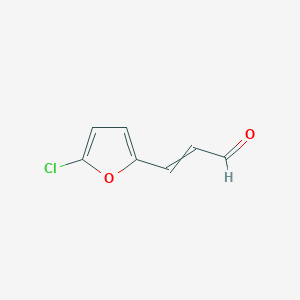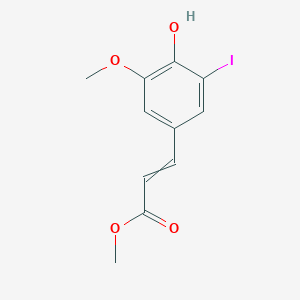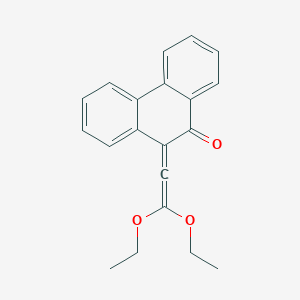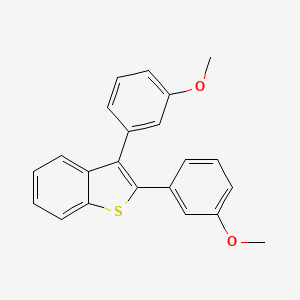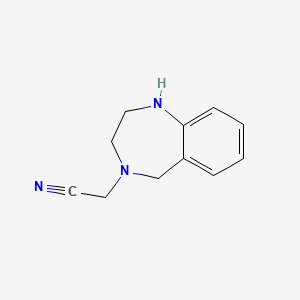![molecular formula C16H23NO3 B14588496 Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester CAS No. 61357-23-1](/img/structure/B14588496.png)
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a propenyl group, making it a subject of interest for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction conditions often require the presence of a base, such as cesium carbonate, and a catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of carbamates can be achieved through the reaction of carbonate esters with ammonia. This method is preferred due to its efficiency and scalability. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the reaction rates and yields .
化学反应分析
Types of Reactions
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituent introduced .
科学研究应用
Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
作用机制
The mechanism of action of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme targeted .
相似化合物的比较
Similar Compounds
Carbamic acid, 4-methoxyphenyl, ethyl ester: This compound has a similar structure but with an ethyl group instead of a propenyl group.
Carbamic acid, 4-methylphenyl, methyl ester: This compound differs by having a methyl group instead of a methoxyphenyl group.
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound has a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester lies in its specific structural features, such as the methoxyphenyl and propenyl groups.
属性
CAS 编号 |
61357-23-1 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
methyl N-[4-(4-methoxyphenyl)butyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H23NO3/c1-4-12-17(16(18)20-3)13-6-5-7-14-8-10-15(19-2)11-9-14/h4,8-11H,1,5-7,12-13H2,2-3H3 |
InChI 键 |
TTWNMLGGELGZPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCCCN(CC=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



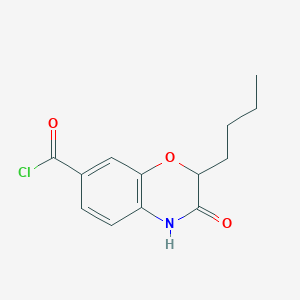
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
